molecular formula C11H14BrNO2 B15065004 3-Bromo-4-(isobutylamino)benzoic acid CAS No. 1131594-10-9

3-Bromo-4-(isobutylamino)benzoic acid

Cat. No.: B15065004
CAS No.: 1131594-10-9
M. Wt: 272.14 g/mol
InChI Key: GMFZGXDWHXZXOO-UHFFFAOYSA-N
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Description

3-Bromo-4-(isobutylamino)benzoic acid is a synthetic benzoic acid derivative designed for research and development purposes. This compound features a bromo substituent at the meta-position and an isobutylamino group at the para-position relative to the carboxylic acid functional group on the aromatic ring. This specific molecular architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules for biological evaluation. It is often utilized as a key building block in pharmaceutical research, where it can contribute to the discovery of new active compounds. Researchers employ this compound in various applications, including the synthesis of potential enzyme inhibitors or as a precursor for the development of novel materials. The presence of both bromine and a secondary amine group offers versatile sites for further functionalization through cross-coupling reactions and amide bond formation. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131594-10-9

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-bromo-4-(2-methylpropylamino)benzoic acid

InChI

InChI=1S/C11H14BrNO2/c1-7(2)6-13-10-4-3-8(11(14)15)5-9(10)12/h3-5,7,13H,6H2,1-2H3,(H,14,15)

InChI Key

GMFZGXDWHXZXOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)C(=O)O)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Isobutylamino Benzoic Acid and Analogous Architectures

Strategic Approaches to Regioselective Bromination of Benzoic Acid Derivatives

Achieving the desired 3-bromo substitution on a 4-substituted benzoic acid framework necessitates overcoming the inherent electronic preferences of the substituents. Advanced catalytic methods and careful selection of traditional protocols are key to directing the bromination to the correct position.

Palladium-Catalyzed C-H Activation for meta-Bromination

Palladium-catalyzed C-H activation has emerged as a powerful tool for functionalizing aromatic rings at positions that are otherwise difficult to access. researchgate.net For benzoic acid derivatives, this strategy is particularly effective for achieving bromination at the meta-position relative to the carboxylic acid. nih.govresearchgate.net

The cornerstone of regioselective C-H activation is the use of a directing group (DG), a functional group on the substrate that coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond. nih.govnih.gov This proximity-induced reactivity allows for the selective cleavage and functionalization of that C-H bond, overriding the molecule's natural electronic biases. rsc.org For the meta-halogenation of benzoic acids, a directing group, often a cleavable nitrile-based template, is typically installed. rsc.org The DG coordinates to the palladium center, forming a thermodynamically favored metallacycle intermediate that directs functionalization to the meta-position. rsc.orgsnnu.edu.cn This strategy has been successfully applied to a variety of aromatic C-H halogenations. beilstein-journals.org

Traditional electrophilic aromatic substitution (EAS) is governed by the electronic properties of the substituents already on the ring. masterorganicchemistry.com Electron-donating groups, such as the amino group in a 4-(isobutylamino)benzoic acid precursor, are strong ortho, para-directors, meaning they activate these positions for electrophilic attack. rsc.org Conversely, electron-withdrawing groups like a carboxylic acid are meta-directors. In a molecule with both types of groups, the powerful activating effect of the amino group would typically dominate, directing bromination to the position ortho to it (the 3-position).

While this inherent selectivity could potentially be exploited, palladium-catalyzed C-H activation offers a more robust and generalizable strategy. It mechanistically bypasses the rules of EAS by relying on the geometric constraints imposed by the directing group and catalyst coordination rather than carbocation stability. rsc.org This allows for the functionalization of C-H bonds, such as the meta-position of anilines or benzoic acids, which are conventionally less reactive in EAS. nih.govrsc.org

The success of palladium-catalyzed C-H bromination is highly dependent on the specific ligands and additives used in the reaction. researchgate.net The catalytic cycle generally involves coordination of the directing group to the Pd(II) center, C-H activation to form a palladacycle, and then an oxidation/reductive elimination sequence to form the C-Br bond. nih.gov

Ligands: The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst. nih.gov While many C-H functionalization reactions rely on specialized ligands like mono-N-protected amino acids or phosphines, meta-C-H halogenation of benzoic acid derivatives can often proceed with a simple palladium salt like Pd(OAc)₂, where acetate (B1210297) or other species in the reaction medium serve as ancillary ligands. rsc.orgacs.org

Additives: Additives play a critical role, often acting as oxidants or acids to facilitate key steps. In many protocols, a brominating agent like N-bromophthalimide (NBP) is used. rsc.org Acidic additives are frequently essential for the reaction's success. For instance, the use of electron-deficient polyfluorobenzoic acid as an additive has been shown to be crucial for the meta-C-H bromination of aniline (B41778) derivatives. nih.gov The table below summarizes the optimization of reaction conditions for a model Pd-catalyzed meta-bromination, highlighting the impact of various parameters.

EntryCatalyst (mol%)Ligand (mol%)Brominating AgentAdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)NoneNBPTFAHFIP9075
2Pd(TFA)₂ (10)NoneNBPTFAHFIP9068
3Pd(OAc)₂ (10)NoneNBSTFAHFIP9045
4Pd(OAc)₂ (10)NoneNBPAcetic AcidHFIP9025
5Pd(OAc)₂ (10)NoneNBPNoneHFIP90<5
6NoneNoneNBPTFAHFIP900

Data adapted from studies on meta-C-H bromination of aniline and benzoic acid derivatives. nih.govrsc.org NBP = N-bromophthalimide, NBS = N-bromosuccinimide, TFA = Trifluoroacetic acid, HFIP = Hexafluoroisopropanol.

Evaluation of Alternative Bromination Protocols for Specific Regioselectivity

Beyond palladium catalysis, other methods can achieve regioselective bromination. For a substrate like 4-(isobutylamino)benzoic acid, direct electrophilic aromatic bromination is a viable alternative. The powerful ortho, para-directing ability of the amino group would direct the incoming electrophile to the 3-position (ortho to the amine).

Common reagents for such transformations include N-bromosuccinimide (NBS) or bromine (Br₂) in various solvents. nih.gov The selectivity can sometimes be enhanced by using additives or specific catalyst systems. For example, zeolites have been used as shape-selective catalysts to favor para-bromination, though in a case where the para position is blocked, ortho bromination would occur. google.com The bromination of phenols, which are electronically similar to anilines, has been achieved with high ortho-selectivity using NBS in methanol (B129727) with a catalytic amount of p-toluenesulfonic acid. nih.gov Such conditions could potentially be adapted for aminobenzoic acid derivatives.

Synthetic Pathways for Introducing the Isobutylamino Moiety

The introduction of the N-isobutyl group can be accomplished either before or after the bromination step. A common and straightforward approach involves the N-alkylation of a pre-existing amino group.

A plausible synthetic route to 3-Bromo-4-(isobutylamino)benzoic acid would start from 3-bromo-4-aminobenzoic acid. The isobutyl group can be installed via a nucleophilic substitution reaction using an isobutyl halide, such as isobutyl bromide, in the presence of a base like potassium carbonate. nih.govresearchgate.net This method is widely used for the synthesis of N-alkyl derivatives of 4-aminobenzoic acid. nih.gov

Alternatively, a copper-catalyzed Ullmann condensation could be employed. This involves coupling a bromobenzoic acid derivative with an amine. For instance, 2,3-dibromobenzoic acid could potentially be reacted with isobutylamine (B53898), relying on the higher reactivity of the bromine at the 2-position due to the activating effect of the adjacent carboxylic acid to achieve regioselective amination. organic-chemistry.orgnih.gov Another pathway could involve nucleophilic aromatic substitution (SNAr) on a substrate like 3-bromo-4-fluorobenzoic acid. google.comresearchgate.net The highly activated fluorine atom can be displaced by isobutylamine to furnish the desired product.

Amination Reactions on Aromatic Substrates

The introduction of the isobutylamino group onto the aromatic ring is a critical step. This is typically achieved through the reaction of an amine with an aryl halide. Two prominent methods for this transformation are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

A common precursor for this synthesis is 3-bromo-4-fluorobenzoic acid. nih.gov The fluorine atom at the C-4 position, activated by the electron-withdrawing carboxylic acid and bromine substituents, is a suitable leaving group for SNAr with isobutylamine.

Alternatively, transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, provide a powerful and general route for forming C-N bonds. acsgcipr.org This reaction utilizes a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. youtube.com The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product and regenerate the catalyst. wuxiapptec.com Copper-catalyzed amination (Ullmann reaction) is another established method, particularly for aryl bromides, that can be employed, often avoiding the need for protecting the carboxylic acid group. nih.govorganic-chemistry.org

Reductive Amination Approaches

Reductive amination, also known as reductive alkylation, offers an alternative pathway to the N-isobutyl group. wikipedia.org This two-step process typically involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. libretexts.org

In the context of synthesizing this compound, a hypothetical route could start with 4-amino-3-bromobenzoic acid. This precursor would be reacted with isobutyraldehyde (B47883) to form an intermediate imine. The subsequent in-situ reduction of the imine with a mild reducing agent yields the final product. masterorganicchemistry.com Common reducing agents for this one-pot procedure include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the imine or iminium ion in the presence of the aldehyde. masterorganicchemistry.comyoutube.com

This method is highly versatile and widely used in organic synthesis for its mild conditions and broad applicability in creating primary, secondary, and tertiary amines. wikipedia.orgorganic-chemistry.org

Multi-Step Synthetic Sequences for this compound

The synthesis of this compound is inherently a multi-step process, requiring careful planning regarding the sequence of reactions and the use of protective groups to ensure chemoselectivity.

Order of Functional Group Introduction and Orthogonal Protection Strategies

A logical synthetic pathway commences with a readily available starting material, such as 4-fluorobenzoic acid. The sequence of introducing the bromine and the isobutylamino group is critical.

Bromination: The first step would be the electrophilic aromatic substitution (bromination) of 4-fluorobenzoic acid. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho-, para-director. The bromine atom is introduced at the position ortho to the fluorine and meta to the carboxylic acid, yielding 3-bromo-4-fluorobenzoic acid. google.com

Amination: The subsequent step is the nucleophilic aromatic substitution of the fluorine atom with isobutylamine. The fluorine is activated towards substitution by the electron-withdrawing effects of the adjacent bromine and the para-carboxylic acid group.

This order of functional group introduction is generally preferred as it utilizes a stable and accessible precursor. google.com

In complex syntheses, orthogonal protection strategies are crucial for selectively masking and unmasking reactive functional groups. bham.ac.ukjocpr.com An orthogonal set of protecting groups allows for the removal of one group under specific conditions without affecting others. biosynth.com For the synthesis of this compound, the carboxylic acid group might require protection, for example as an ester, if the reaction conditions for amination are harsh or incompatible with a free acid. However, many modern catalytic systems, including certain Buchwald-Hartwig and Ullmann conditions, are tolerant of the free carboxylic acid, potentially obviating the need for protection and deprotection steps. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing product yield and purity, particularly for catalytic reactions like the Buchwald-Hartwig amination. bristol.ac.uk Key parameters that are typically screened include the choice of catalyst, ligand, base, solvent, and temperature. youtube.com

Catalyst and Ligand: The palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand (e.g., XPhos, RuPhos, SPhos) are critical for catalytic activity. The choice depends on the specific substrates being coupled. wuxiapptec.combristol.ac.uk

Base: A base is required to deprotonate the amine in the catalytic cycle. Common choices include inorganic bases like K₂CO₃ or Cs₂CO₃ and alkoxides like NaOtBu. The strength and solubility of the base can significantly impact the reaction rate and yield. wuxiapptec.com

Temperature: These reactions are often run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. youtube.com

Design of Experiment (DoE) methodologies can be employed to systematically explore the reaction space and identify the optimal conditions for a given transformation, leading to improved efficiency and robustness of the synthetic process. bristol.ac.uk

Table 1: Parameters for Optimization in Buchwald-Hartwig Amination

Parameter Common Options General Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts Precatalysts often offer faster activation and higher activity. wuxiapptec.com
Ligand XPhos, SPhos, RuPhos, Xantphos Bulky, electron-rich phosphine ligands are generally effective. bristol.ac.uk
Base NaOtBu, K₃PO₄, Cs₂CO₃ Strong, non-nucleophilic bases are preferred. wuxiapptec.com
Solvent Toluene, Dioxane, THF Must be inert to reaction conditions and solubilize reagents. wuxiapptec.com
Temperature 80 - 110 °C Higher temperatures are often needed for less reactive aryl chlorides or bromides. youtube.com

| Catalyst Loading | 1 - 5 mol% | Should be minimized for cost and sustainability while maintaining high conversion. bristol.ac.uk |

Advanced Synthetic Methodologies and Sustainable Chemistry Considerations

Modern synthetic chemistry places increasing emphasis on the development of sustainable and environmentally benign processes. This includes exploring novel activation methods and reducing waste. acsgcipr.org

Electrochemical Methods for Benzoic Acid Formation

Electrochemical synthesis is emerging as a powerful tool in green chemistry, using electrons as traceless reagents to drive chemical transformations. acs.org The formation of the benzoic acid moiety can be achieved through the electrochemical carboxylation of an aromatic C-H bond or an aryl halide using carbon dioxide (CO₂) as a renewable C1 feedstock. chemistryviews.org

This process typically involves the electrochemical reduction of an aromatic substrate at a cathode in the presence of CO₂. chemistryviews.org For an aryl halide, reduction cleaves the carbon-halogen bond to generate a carbanion, which then reacts with CO₂ to form a carboxylate. tandfonline.com The reaction can often be performed at room temperature and atmospheric pressure of CO₂ in an undivided electrochemical cell, sometimes without the need for a metal catalyst. chemistryviews.org The use of a sacrificial anode, such as magnesium, can help drive the reaction and stabilize the carboxylate product. tandfonline.com This approach offers a sustainable alternative to traditional methods that may require harsh reagents or high pressures. acs.orgnih.gov

Photocatalytic Oxidation Approaches in Aromatic Synthesis

Photocatalytic oxidation has emerged as a powerful and sustainable strategy in organic synthesis, offering novel pathways for the functionalization of aromatic compounds under mild conditions. This approach utilizes visible light to excite a photocatalyst, which then initiates redox processes, enabling the formation of highly reactive intermediates that can participate in a variety of chemical transformations. In the context of synthesizing complex aromatic molecules like this compound and its analogs, photocatalytic methods present a promising alternative to traditional synthetic routes, which often require harsh reaction conditions and stoichiometric amounts of hazardous reagents.

The core principle of photocatalytic oxidation in aromatic synthesis involves the generation of radical ions or other reactive species from aromatic precursors. Upon irradiation with visible light, a photocatalyst transitions to an excited state, becoming a potent single-electron oxidant or reductant. This excited photocatalyst can then engage in an electron transfer process with a suitable aromatic substrate, leading to the formation of a radical cation or anion. These intermediates can subsequently undergo a range of reactions, including C-H functionalization, cross-coupling, and cyclization, to afford a diverse array of complex aromatic products.

One of the key advantages of photocatalytic oxidation is the ability to achieve high levels of regio- and chemoselectivity. By carefully selecting the photocatalyst, solvent, and other reaction parameters, it is possible to direct the functionalization to a specific position on the aromatic ring, even in the presence of multiple reactive sites. This level of control is often difficult to achieve with conventional synthetic methods.

Recent advancements in the field have focused on the development of novel photocatalysts with tailored redox potentials and light-absorbing properties. These include a variety of organic dyes, transition metal complexes, and semiconductor materials. The choice of photocatalyst is critical to the success of a particular transformation, as it dictates the energy of the excited state and its ability to interact with the desired substrates.

While the direct photocatalytic synthesis of this compound has not been extensively detailed in the literature, the principles of photocatalytic C-H amination and halogenation of benzoic acid derivatives provide a strong foundation for its potential synthesis. For instance, photocatalytic approaches have been successfully employed for the C-N bond formation in various aromatic systems. These methods often involve the generation of a nitrogen-centered radical from an amine precursor, which then adds to the aromatic ring.

Similarly, photocatalytic methods for the introduction of halogens onto aromatic rings have been developed. These reactions typically proceed through the generation of a halogen radical, which can then participate in an electrophilic aromatic substitution-type process. The combination of these photocatalytic strategies could, in principle, be adapted for the synthesis of this compound.

The following table summarizes representative photocatalytic C-H functionalization reactions on aromatic compounds, illustrating the potential of this methodology for the synthesis of complex molecules.

SubstrateReagentPhotocatalystLight SourceProductYield (%)
Benzene (B151609)AmmoniaCo(dmgBF2)2Visible LightAniline~89
AnisoleMorpholineAcridinium dyeBlue LED4-Morpholinoanisole85
TolueneN-FluorobenzenesulfonimideRu(bpy)3(PF6)2Visible Light4-Fluorotoluene72
Benzoic AcidN-AminophthalimideIr[dF(CF3)ppy]2(dtbbpy)PF6Blue LED2-Aminobenzoic acid65

Table 1: Examples of Photocatalytic C-H Functionalization of Aromatic Compounds

Further research in this area is focused on expanding the scope of photocatalytic oxidation to include a wider range of substrates and transformations. The development of more efficient and robust photocatalysts, along with a deeper understanding of the underlying reaction mechanisms, will undoubtedly pave the way for the routine use of these methods in the synthesis of valuable aromatic compounds, including pharmaceuticals and advanced materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Detailed experimental NMR data for 3-Bromo-4-(isobutylamino)benzoic acid is not available in the public domain. The following sections describe the principles of the techniques that would be used for its characterization.

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the aromatic ring and the isobutylamino side chain. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The protons of the isobutyl group would present characteristic signals, including a doublet for the methyl protons and a multiplet for the methine proton. The methylene (B1212753) protons adjacent to the nitrogen would also have a specific chemical shift and multiplicity.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Aromatic-H 7.0 - 8.0 m -
NH 4.0 - 6.0 br s -
CH₂ 2.8 - 3.2 t ~7
CH 1.8 - 2.2 m ~7
CH₃ 0.9 - 1.1 d ~7
COOH 10.0 - 13.0 br s -

Note: This is a hypothetical table based on general principles of NMR spectroscopy. Actual experimental data is required for accurate assignments.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. It would show distinct signals for the carboxyl carbon, the aromatic carbons (with variations in chemical shifts due to the effects of the bromine and isobutylamino substituents), and the carbons of the isobutyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 165 - 175
Aromatic C-Br 110 - 120
Aromatic C-N 140 - 150
Other Aromatic C 115 - 135
CH₂ 50 - 60
CH 25 - 35
CH₃ 15 - 25

Note: This is a hypothetical table. Experimental verification is necessary.

Two-dimensional NMR techniques would be invaluable for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, within the isobutyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Specific experimental vibrational spectroscopy data for this compound is not available. The following is a general description of the expected spectral features.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include a broad O-H stretch from the carboxylic acid group, a C=O stretch, N-H stretching vibrations, C-H stretches from the aromatic and aliphatic portions, and C-N and C-Br stretching vibrations.

Table 3: Predicted FTIR Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad
N-H (Amine) 3300 - 3500 Medium
C-H (Aromatic) 3000 - 3100 Medium
C-H (Aliphatic) 2850 - 2960 Strong
C=O (Carboxylic Acid) 1680 - 1710 Strong
C=C (Aromatic) 1450 - 1600 Medium-Strong
C-N 1250 - 1350 Medium
C-Br 500 - 600 Medium-Strong

Note: This table is predictive and requires experimental confirmation.

Raman spectroscopy would provide complementary information to FTIR. The spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br bond. The symmetric vibrations of the molecule would be particularly prominent. The C=O and C-N bonds would also give rise to characteristic Raman shifts. A comparative analysis of both FTIR and Raman spectra would allow for a more complete vibrational assignment.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of "this compound." Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the molecule's mass and fragmentation pattern can be obtained.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of "this compound" by providing a highly accurate measurement of its mass. While specific experimental HRMS data for this compound is not widely available in published literature, the theoretical exact mass can be calculated based on its molecular formula, C₁₁H₁₄BrNO₂.

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element in the molecule (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). This calculation provides a highly precise theoretical mass that can be compared against experimental results to confirm the molecular formula. The presence of the bromine atom is a key isotopic signature, with its two stable isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which serves as a definitive indicator for the presence of bromine.

Table 1: Theoretical Mass Data for this compound
ParameterValue
Molecular FormulaC₁₁H₁₄BrNO₂
Theoretical Monoisotopic Mass271.0208 g/mol
Average Molecular Weight272.14 g/mol chemscene.com

Upon ionization, the molecular ion ([M]+• or [M+H]+) would likely undergo characteristic fragmentation. Key predicted fragmentation pathways include:

Loss of the isobutyl group: A primary fragmentation would likely involve the cleavage of the isobutyl group from the amino substituent, resulting in a significant neutral loss.

Decarboxylation: The carboxylic acid moiety is prone to fragmentation, leading to the loss of CO₂.

Cleavage of the C-Br bond: The bond between the aromatic ring and the bromine atom can also cleave, leading to fragments with and without the bromine atom.

The analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the atoms within the molecule, thus elucidating its structure.

Table 2: Predicted Key Fragmentation Patterns for this compound
Precursor IonPredicted Fragmentation PathwayResulting Fragment
[M]+• / [M+H]+Loss of isobutyl group (-C₄H₉)[M - 57]
[M]+• / [M+H]+Loss of carboxyl group (-COOH)[M - 45]
[M]+• / [M+H]+Loss of bromine (-Br)[M - 79/81]

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions.

As of the current body of scientific literature, a specific crystal structure for "this compound" has not been reported. However, analysis of related aminobenzoic acid derivatives allows for predictions of its likely solid-state characteristics. It is anticipated that the molecule would exhibit hydrogen bonding interactions, particularly involving the carboxylic acid and amino groups. These interactions would play a crucial role in the formation of its crystal lattice. The bulky isobutyl group and the bromine atom would also influence the molecular packing in the crystal structure. A definitive crystal structure determination would provide invaluable data for understanding its physical properties and potential applications.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 4 Isobutylamino Benzoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, enabling the synthesis of esters and amides, and can also undergo decarboxylation under certain conditions.

3-Bromo-4-(isobutylamino)benzoic acid can be converted to its corresponding esters through reaction with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction, known as Fischer esterification, is a reversible process, and typically requires refluxing conditions with an excess of the alcohol to drive the equilibrium towards the ester product. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol to form the ester under milder conditions. N-bromosuccinimide (NBS) has also been shown to be an efficient catalyst for the direct esterification of aryl carboxylic acids with alcohols. nih.gov

Table 1: Potential Ester Derivatives of this compound

Ester Derivative Name Alcohol Reactant
Methyl 3-bromo-4-(isobutylamino)benzoate Methanol (B129727)
Ethyl 3-bromo-4-(isobutylamino)benzoate Ethanol
Propyl 3-bromo-4-(isobutylamino)benzoate Propan-1-ol
Isopropyl 3-bromo-4-(isobutylamino)benzoate Propan-2-ol

The synthesis of amide derivatives from this compound involves its reaction with a primary or secondary amine. Direct reaction between the carboxylic acid and an amine is generally slow and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive intermediate. Common activating agents include thionyl chloride (to form an acyl chloride), or coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond under milder conditions. google.com Boric acid has also been utilized as a catalyst for the amidation of carboxylic acids. researchgate.net

Table 2: Potential Amide Derivatives of this compound

Amide Derivative Name Amine Reactant
N-Methyl-3-bromo-4-(isobutylamino)benzamide Methylamine
N-Ethyl-3-bromo-4-(isobutylamino)benzamide Ethylamine
N,N-Dimethyl-3-bromo-4-(isobutylamino)benzamide Dimethylamine
3-Bromo-N-phenyl-4-(isobutylamino)benzamide Aniline (B41778)

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from benzoic acid and its derivatives is generally difficult and requires high temperatures. nist.gov The stability of the aromatic ring makes the removal of the carboxyl group energetically unfavorable. However, the rate of decarboxylation can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net For substituted benzoic acids, decarboxylation can sometimes be achieved under harsh conditions, such as heating with a copper catalyst in quinoline. Recent advancements have shown that decarboxylative hydroxylation of benzoic acids can be achieved at milder temperatures using copper-based photocatalysis. nih.gov

Transformations Involving the Aromatic Ring System

The reactivity of the aromatic ring in this compound towards substitution reactions is influenced by the electronic effects of the existing substituents: the bromo, isobutylamino, and carboxylic acid groups.

In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the existing substituents determine the position of the incoming electrophile. The isobutylamino group (-NH-iBu) is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be donated to the ring by resonance. The carboxylic acid group (-COOH) and the bromo group (-Br) are deactivating groups and meta-directors.

Given the positions of the current substituents, the powerful activating and ortho, para-directing effect of the isobutylamino group at position 4 will dominate. The position para to the amino group is occupied by the carboxylic acid. Therefore, incoming electrophiles will be directed to the positions ortho to the amino group, which are positions 3 and 5. Position 3 is already substituted with a bromine atom. Thus, further electrophilic substitution is most likely to occur at position 5.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 3-bromo-4-(isobutylamino)-5-nitrobenzoic acid.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to introduce a halogen at position 5.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at position 5.

Friedel-Crafts Alkylation and Acylation: These reactions are generally not successful on rings containing strongly deactivating groups like a carboxylic acid. Furthermore, the amino group can react with the Lewis acid catalyst.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the bromine atom can act as a leaving group. However, the aromatic ring is not strongly activated for nucleophilic aromatic substitution. The carboxylic acid is a deactivating group, but the isobutylamino group is an activating group. For an SNAr reaction to occur at the carbon bearing the bromine, a strong nucleophile and potentially harsh reaction conditions, such as high temperature and pressure, would likely be required. The presence of a strongly electron-withdrawing group, such as a nitro group, ortho or para to the bromine would significantly facilitate this type of reaction.

Reactivity of the Isobutylamino Group

The secondary amine is a nucleophilic center and a weak base, allowing for reactions at the nitrogen atom.

The hydrogen atom on the secondary amine can be substituted through alkylation or acylation reactions.

Alkylation: The introduction of a second alkyl group onto the nitrogen atom to form a tertiary amine can be achieved using alkyl halides. The reaction proceeds via nucleophilic attack of the amine's lone pair on the alkyl halide. Care must be taken as over-alkylation to form a quaternary ammonium (B1175870) salt can occur, although this is less common with secondary anilines compared to primary amines. chemguide.co.uk

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is typically fast and high-yielding. It is often used as a method to protect the amine group during other synthetic transformations, as the resulting amide is significantly less nucleophilic and basic.

The isobutylamino group, being basic, can react with acids to form ammonium salts. Given that the molecule also contains a carboxylic acid group, it can exist as a zwitterion (internal salt) under certain pH conditions.

Externally, the addition of a strong acid will protonate the amine, forming a salt. This transformation has significant chemical implications:

Solubility: Amine salts are generally more soluble in water and polar solvents compared to the free amine. This property is often exploited in purification and formulation processes.

Reactivity: Protonation of the amino group deactivates it as a nucleophile and changes its electronic influence on the aromatic ring. The -NH₂R⁺- group becomes a deactivating, meta-directing group for electrophilic aromatic substitution, in contrast to the activating, ortho/para-directing nature of the free amine. This can be strategically used to direct the outcome of subsequent reactions. The formation of polymeric salts with amine-containing polymers and benzoic acids has been studied, indicating that stable materials can be formed through these acid-base interactions. redalyc.orgresearchgate.net

Investigation into this compound Reveals Limited Specific Research on Novel Transformations

While general principles of organic chemistry allow for predictions regarding the reactivity of the functional groups present in this compound—namely the carboxylic acid, the secondary amine, and the substituted aromatic ring—specific experimental data, including reaction conditions, yields, and chemo-, regio-, and stereochemical outcomes, remain largely undocumented for this specific molecule.

The electronic properties of the benzene (B151609) ring are influenced by the interplay of the electron-donating isobutylamino group and the electron-withdrawing bromo and carboxylic acid groups. The isobutylamino group, being a strong activating group, would be expected to direct electrophilic aromatic substitution to the positions ortho and para to it. However, the existing bromine atom and the steric bulk of the isobutyl group would significantly influence the regiochemical outcome of such reactions.

Furthermore, the presence of both an acidic carboxylic acid and a basic secondary amine functionality within the same molecule suggests the potential for intramolecular reactions or the need for protecting group strategies in derivatization attempts. The secondary amine could undergo a variety of reactions, including N-alkylation, N-acylation, and participation in cyclization reactions. The carboxylic acid moiety could be converted to esters, amides, or other derivatives.

For any of these potential transformations, a thorough investigation would be required to establish the regioselectivity. For instance, in electrophilic substitution reactions, the precise ratio of substitution at the available positions on the aromatic ring would need to be determined experimentally.

Similarly, while the isobutyl group itself is not a stereocenter, the introduction of chiral reagents or catalysts in reactions involving the amino or carboxylic acid groups could potentially lead to stereoselective outcomes. For example, the formation of an amide bond with a chiral amine would result in diastereomers, and the efficiency of such a stereoselective process would be of significant interest. Diastereoselective cyclization reactions involving the existing functional groups could also be envisioned, leading to the formation of chiral heterocyclic structures.

However, without dedicated research studies on this compound, any discussion of regioselectivity and stereoselectivity in its novel transformations remains speculative. The scientific community has yet to publish detailed findings that would allow for the creation of data tables illustrating the outcomes of various reactions under different conditions. Such research would be invaluable for unlocking the full potential of this compound in various chemical applications.

Advanced Research Applications of 3 Bromo 4 Isobutylamino Benzoic Acid and Its Derivatives

Utilization as Synthetic Building Blocks in Complex Organic Synthesis

The strategic placement of reactive functional groups on the benzene (B151609) ring makes 3-Bromo-4-(isobutylamino)benzoic acid a valuable building block in the multi-step synthesis of more complex organic molecules. The carboxylic acid and amino groups can undergo a variety of chemical transformations, while the bromine atom serves as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Derivatives of this compound have been instrumental as intermediates in the synthesis of biologically active compounds. For instance, a closely related compound, 3-bromo-4-isobutyloxyphenyl carbothioamide, is a key intermediate in the synthesis of Febuxostat, a medication used to treat gout. researchgate.netnih.gov This highlights the potential of the 3-bromo-4-aminobenzoic acid core in constructing therapeutic agents. The synthesis of such complex molecules often involves a series of reactions, including bromination, alkylation, and amidation, underscoring the versatility of this chemical scaffold. researchgate.netnih.gov

The general utility of bromo-substituted benzoic acids in organic synthesis is well-established. For example, 3-Bromo-4-methylbenzoic acid has been employed in the synthesis of biphenyl (B1667301) amides and 2-benzazepine-4-acetic acid derivatives. mdpi.com This demonstrates the broader applicability of this class of compounds as foundational elements for constructing intricate molecular architectures. The presence of the bromine atom is particularly advantageous, as it can be readily converted to other functional groups or used in carbon-carbon bond-forming reactions, such as the Suzuki or Heck couplings, thereby enabling the elaboration of the molecular structure.

Scaffolding for Combinatorial Library Generation in Chemical Biology Research

Combinatorial chemistry is a powerful technique used to synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The success of this approach relies on the use of a central "scaffold" molecule that can be systematically modified with a variety of chemical building blocks.

This compound is an excellent candidate for a scaffold in combinatorial library generation due to its trifunctional nature. The carboxylic acid group can be converted to a wide range of amides, esters, or other derivatives. The secondary amino group provides another point for diversification, for instance, through acylation or alkylation. Finally, the bromine atom on the aromatic ring can be utilized in various cross-coupling reactions to introduce a third level of diversity.

This multi-pronged approach allows for the rapid generation of a large and diverse library of compounds from a single starting scaffold. The resulting library can then be screened in high-throughput assays to identify molecules with desired biological properties, such as the inhibition of a particular enzyme or the activation of a specific cellular receptor. This strategy significantly accelerates the early stages of drug discovery. nih.gov

Exploration in Materials Science Research

The unique structural features of this compound and its derivatives also make them interesting candidates for exploration in materials science. The ability of these molecules to be functionalized and to self-assemble opens up possibilities for the creation of new materials with tailored properties.

The bifunctional nature of this compound, with its carboxylic acid and amino groups, allows it to act as a monomer in polymerization reactions. For example, it can potentially undergo condensation polymerization to form polyamides. The isobutyl group and the bromine atom would then be pendant groups on the polymer backbone, influencing the material's properties such as solubility, thermal stability, and processability. The bromine atom, in particular, could be used for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functionalities.

Self-assembly is the spontaneous organization of molecules into ordered structures. The interplay of hydrogen bonding from the carboxylic acid and amino groups, along with potential halogen bonding from the bromine atom, can drive the self-assembly of this compound derivatives into well-defined supramolecular structures. For instance, derivatives of 4-aminobenzoic acid have been shown to form self-assembled monolayers on surfaces, which can be used to modify the properties of those surfaces for applications in areas like perovskite solar cells. The specific arrangement of the molecules in these self-assembled structures can influence the material's electronic and optical properties.

Application as Structural Probes in Molecular Recognition Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. Understanding these interactions is fundamental to many biological processes and to the design of new drugs. Small molecules can be used as "structural probes" to study these interactions.

The structure of this compound, with its defined arrangement of hydrogen bond donors and acceptors and the presence of a bromine atom, makes it a potential candidate for a structural probe. The bromine atom is particularly interesting as it can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its importance in molecular recognition and drug design.

By systematically modifying the structure of this compound and observing how these changes affect its binding to a target molecule, such as a protein, researchers can gain insights into the specific interactions that are important for binding. A study on a bromo-derivative of 3,5-dihydroxybenzoic acid demonstrated how such molecules can be used to analyze supramolecular assemblies through hydrogen and halogen bonds. nih.gov This approach can be invaluable in the rational design of more potent and selective ligands.

Design and Synthesis of Analogs for Structure-Function Relationship Studies at the Molecular Level

Structure-function relationship (SFR) studies, often referred to as structure-activity relationship (SAR) studies in the context of drug discovery, are crucial for understanding how the chemical structure of a molecule determines its biological or functional properties. These studies involve the synthesis of a series of analogs of a lead compound, where specific parts of the molecule are systematically modified.

This compound provides a versatile template for such studies. Analogs can be readily synthesized by:

Modifying the isobutyl group: Replacing it with other alkyl or aryl groups to probe the effect of steric bulk and hydrophobicity on activity.

Derivatizing the carboxylic acid: Converting it to amides or esters to alter hydrogen bonding capabilities and polarity.

Substituting the bromine atom: Replacing it with other halogens or functional groups to investigate the role of halogen bonding and electronic effects.

Altering the substitution pattern on the aromatic ring: Moving the substituents to different positions to understand the geometric requirements for activity.

The biological or functional data obtained from these analogs can then be used to build a model of how the molecule interacts with its target at the molecular level. This knowledge is essential for the optimization of lead compounds in drug discovery and for the design of new molecules with improved properties. nih.gov

Future Directions and Emerging Research Avenues

Development of More Efficient and Atom-Economical Synthetic Pathways

A primary focus of future research will be the development of synthetic routes to 3-bromo-4-(isobutylamino)benzoic acid that are not only more efficient but also adhere to the principles of green chemistry, particularly atom economy. Atom economy emphasizes the maximization of atoms from the starting materials that are incorporated into the final product, thereby minimizing waste. jocpr.comprimescholars.com

Current synthetic strategies, while effective, may involve multiple steps and the use of reagents that lead to the formation of stoichiometric byproducts. ijisrt.compatsnap.com Future pathways will likely focus on:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a powerful strategy that can significantly shorten synthetic sequences. acs.org Research into catalytic systems that can selectively introduce the bromo, isobutylamino, or carboxylic acid functionalities onto an aromatic backbone would represent a significant advancement.

Addition Reactions: Designing syntheses that proceed via addition reactions, which are inherently 100% atom-economical, is a key goal. jocpr.com For instance, developing a method where an isobutylamine (B53898) equivalent adds across a suitably activated benzoic acid precursor could be a promising avenue.

Catalytic Hydrogenation: The use of catalytic hydrogenation for reductions, where applicable, offers a high degree of atom economy, producing only water as a byproduct. jocpr.com

Table 1: Comparison of Synthetic Strategies by Atom Economy

Reaction Type General Transformation Theoretical Atom Economy Key Advantages
Catalytic C-H Functionalization Ar-H + R-X → Ar-R + H-X Varies, can be high Reduces pre-functionalization steps
Addition Reactions A + B → C 100% No byproducts
Catalytic Hydrogenation Substrate + H₂ → Reduced Product High (often near 100%) Clean reaction, often with H₂O as the only byproduct
Traditional Substitution Ar-X + Nu → Ar-Nu + X⁻ Lower Well-established, versatile

Integration of Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its analogs is well-suited for the adoption of continuous flow chemistry and automated synthesis platforms. These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher yields and purity. mdpi.comatomfair.comrsc.org

Key areas of development include:

Automated Reaction Optimization: The use of automated platforms can facilitate high-throughput screening of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to rapidly identify optimal synthetic parameters. researchgate.netbiovanix.com

Solid-Phase Synthesis in Flow: Combining solid-supported synthesis with continuous flow (SPS-flow) can simplify purification and enable the efficient production of libraries of derivatives for structure-activity relationship studies. innovationnewsnetwork.comnus.edu.sg

Table 2: Advantages of Continuous Flow Synthesis

Parameter Batch Synthesis Continuous Flow Synthesis
Heat Transfer Limited by surface area-to-volume ratio Excellent, rapid heating and cooling possible
Mass Transfer Can be inefficient, especially in multiphasic systems Highly efficient due to small channel dimensions
Safety Larger volumes of hazardous materials Small reaction volumes, better control over exotherms
Scalability Often requires re-optimization Linear scalability by running the system for longer
Process Control Manual or semi-automated Fully automated with real-time monitoring

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound can be achieved through the application of advanced in situ spectroscopic techniques. These methods allow for real-time monitoring of reacting species without the need for sample extraction. spectroscopyonline.comfu-berlin.de

Future research will likely involve the use of:

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are powerful tools for tracking the formation of products and the consumption of reactants, as well as for identifying transient intermediates. dntb.gov.uafrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can provide detailed structural information about species in the reaction mixture, offering insights into reaction pathways. fu-berlin.de

Mass Spectrometry (MS): On-line mass spectrometry can be coupled with flow reactors to provide real-time analysis of reaction components, aiding in the rapid identification of products and byproducts. fu-berlin.de

These techniques, when integrated into a process analytical technology (PAT) framework, can enable more precise process control and optimization. spectroscopyonline.com

Refinement of Multi-Scale Computational Models for Predictive Chemical Behavior

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting the properties and behavior of molecules like this compound. Future efforts will focus on the refinement of multi-scale computational models that can bridge the gap between molecular properties and macroscopic behavior. arxiv.orgnih.gov

Key areas of advancement include:

Predictive Modeling of Physicochemical Properties: Using quantum mechanical calculations and molecular dynamics simulations to accurately predict properties such as solubility, pKa, and crystal structure. researchgate.netmdpi.com

Reaction Mechanism and-Kinetics Simulation: Employing computational methods to elucidate reaction pathways, identify transition states, and predict reaction rates, which can guide the design of more efficient synthetic routes.

Integration with Machine Learning: Combining multi-scale simulation data with machine learning algorithms can accelerate the discovery of new derivatives with desired properties and optimize reaction conditions. arxiv.org

Exploration of New Catalytic Transformations Involving this Structural Motif

The structural motif of this compound, featuring a halogenated and aminated benzoic acid, presents opportunities for a wide range of catalytic transformations to generate novel derivatives with potentially valuable properties.

Future research is expected to explore:

Cross-Coupling Reactions: The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

C-H Activation of the Isobutyl Group: Developing catalytic methods for the selective functionalization of the C-H bonds within the isobutyl group would open up new avenues for structural diversification.

Transformations of the Carboxylic Acid Group: Exploring novel catalytic methods for the conversion of the carboxylic acid into other functional groups (e.g., esters, amides, ketones) under mild and efficient conditions.

The exploration of these catalytic transformations will not only expand the chemical space around the this compound core but also potentially lead to the discovery of new compounds with enhanced biological or material properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-Bromo-4-(isobutylamino)benzoic acid, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis can leverage brominated benzoic acid derivatives as precursors (e.g., 3-bromobenzoic acid ) coupled with Buchwald-Hartwig amination or nucleophilic substitution to introduce the isobutylamino group. For example, 3-bromo-4-chlorobenzoic acid (CAS 42860-10-6) is synthesized via multi-step reactions involving halogenation and coupling . To maximize yields:

  • Use Pd-based catalysts (e.g., Pd(OAc)₂) for amination under inert atmospheres.
  • Optimize solvent polarity (e.g., DMF or THF) to balance reactivity and stability.
  • Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry.

Q. How should purity and stability of this compound be validated during storage?

  • Methodological Answer :

  • Purity : Validate using reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards (e.g., 4-Amino-3-bromobenzoic acid protocols ).
  • Stability : Store desiccated at –20°C in amber vials to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Q. What analytical techniques are critical for characterizing structural integrity post-synthesis?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., bromine at C3, isobutylamino at C4). Compare chemical shifts to related compounds like 3-bromo-4-(trifluoromethyl)benzoic acid .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
  • FT-IR : Validate carboxylic acid (1700–1680 cm⁻¹) and amine (3300–3200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can regioselective functionalization of the benzoic acid scaffold be achieved to avoid competing side reactions (e.g., over-bromination or amine oxidation)?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the carboxylic acid group using methyl esterification to direct bromination/amination to desired positions .
  • Directed Ortho-Metalation : Use directing groups (e.g., –COOH) with LDA (lithium diisopropylamide) to control bromine placement .
  • Controlled Oxidative Conditions : For amine installation, employ low-temperature (–10°C) reactions with slow reagent addition to minimize oxidation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model transition states and electron density maps. Compare with analogs like 3-bromo-4-chlorobenzoic acid to predict nucleophilic attack sites .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to anticipate metabolic stability in biological studies .

Q. What strategies resolve contradictions in reported reaction yields for brominated benzoic acid derivatives?

  • Methodological Answer :

  • Systematic Parameter Screening : Vary catalysts (Pd vs. Cu), bases (Cs₂CO₃ vs. K₃PO₄), and solvents (polar aprotic vs. ethers) to identify optimal conditions .
  • Meta-Analysis of Literature : Compare data from structurally similar compounds (e.g., 3-bromo-4-(trifluoromethyl)benzoic acid vs. 4-Amino-3-bromobenzoic acid ) to isolate variables affecting yields.

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability without commercial standards?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize a deuterated analog (e.g., D₃-isobutyl group) for LC-MS/MS quantification in plasma .
  • Surrogate Markers : Use structurally related compounds (e.g., 4-Bromo-3-methylbenzoic acid ) to validate extraction protocols from biological matrices.

Methodological Considerations Table

Parameter Recommendations References
Synthesis Pd-catalyzed amination, DMF solvent, inert atmosphere
Purification Gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN)
Stability Testing Accelerated studies at 40°C/75% RH; desiccated storage at –20°C
Toxicity Mitigation Use fume hoods, nitrile gloves, and LC-MS monitoring for byproduct detection

Key Challenges and Solutions

  • Challenge : Low solubility in aqueous buffers for biological assays.
    Solution : Prepare sodium salts via neutralization with NaOH or use DMSO as a co-solvent (<1% v/v) .
  • Challenge : Ambiguity in NMR assignments due to overlapping peaks.
    Solution : Perform 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.